Benzoadenosine

Description

Historical Trajectory of Research on N6-Benzyladenosine The research into cytokinins began with efforts to identify inducers of plant cell division in the 1950smdpi.commdpi.com. Kinetin, a highly active cell-division stimulator, was isolated in 1955mdpi.com. Following this discovery, other cytokinins with similar structures, such as 6-benzyladenine and zeatin, were identifiedmdpi.com. N6-Benzyladenosine, as a cytokinin riboside, has been part of broader studies investigating the biological activities of N6-substituted adenosine (B11128) derivativesiiarjournals.orgresearchgate.net. Early research explored its effects in plant bioassaysresearchgate.net. Over time, research expanded to investigate the effects of cytokinin ribosides, including N6-Benzyladenosine, on mammalian cells, revealing cytotoxic and antiproliferative properties against various human cancer cell linesmdpi.comiiarjournals.orgnih.gov. Studies have also explored its potential as an adenosine receptor agonist and its effects on cell cycle and apoptosis in cancer cellsmedchemexpress.com. The synthesis and study of N6-benzyladenosine derivatives with modifications to the benzyl (B1604629) ring or ribose moiety have been undertaken to explore structure-activity relationships and potentially improve biological activitynih.govresearchgate.nettheses.cz.

Detailed Research Findings: Research has shown that N6-benzyladenosine can induce cell cycle arrest at the G0/G1 phase and trigger apoptosis in certain cell lines medchemexpress.com. It has also demonstrated inhibitory effects on T. gondii adenosine kinase and glioma cells medchemexpress.com. Studies have indicated that N6-benzyladenosine suppresses the clonogenic activity and growth of different neoplastic cells medchemexpress.com. In bladder carcinoma T24 cells, N6-benzyladenosine was found to induce cell cycle arrest and apoptosis spandidos-publications.com.

In the context of plant sciences, while N6-benzyladenine (the free base) is a well-known synthetic cytokinin used in plant tissue culture, N6-benzyladenosine (the riboside) is also relevant as a naturally occurring or studied form in plants biosynth.commdpi.com. Studies have compared the activity of N6-benzyladenosine with other cytokinin ribosides in various bioassays researchgate.net.

Data Table Example (based on research findings):

| Compound | Cell Line | Effect on Cell Cycle | Effect on Apoptosis | Other Observed Effects | Source |

| N6-Benzyladenosine | T24 (bladder carcinoma) | Arrest at G0/G1 phase | Induces apoptosis | Suppresses clonogenic activity, alters cell morphology, disorganizes actin cytoskeleton | medchemexpress.comspandidos-publications.com |

| N6-Benzyladenosine | Glioma cells | Not specified | Induces apoptosis | Inhibitory effect, interferes with mevalonate (B85504) pathway, inhibits FPPS | medchemexpress.com |

| N6-Benzyladenosine | HL-60 (leukemia) | Not specified | Induces apoptosis | Cytotoxicity observed at certain concentrations | nih.govresearchgate.net |

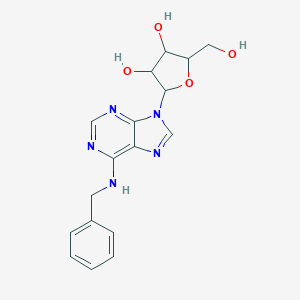

Structure

3D Structure

Properties

IUPAC Name |

2-[6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4/c23-7-11-13(24)14(25)17(26-11)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23-25H,6-7H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPKNNSABYPGBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50874935 | |

| Record name | ADENOSINE,6N-BENZYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4294-16-0 | |

| Record name | Benzoadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Synthetic Methodologies and Chemical Derivatization of N6 Benzyladenosine

Regioselective N6-Alkylation Strategies for N6-Benzyladenosine Synthesis

Regioselective alkylation at the N6 position is crucial for synthesizing N6-benzyladenosine and its derivatives, as adenine (B156593) contains multiple nitrogen atoms that could potentially undergo alkylation.

Nucleophilic Substitution Approaches Utilizing Halopurine Precursors

A traditional and commonly used approach for preparing N6-alkylated adenosines, including N6-benzyladenosine, involves the nucleophilic substitution of a chlorine atom in commercially available 6-chloropurine (B14466) riboside with an appropriate alkyl- or arylamine. mdpi.comresearchgate.netnih.gov This reaction is typically carried out by heating 6-chloropurine riboside with an excess of the desired primary benzylamine (B48309) in an alcoholic solvent, often in the presence of a base such as triethylamine (B128534) or DIPEA (N,N-diisopropylethylamine). researchgate.netmdpi.com

Table 1: Examples of N6-Benzyladenosine Analogs Synthesized via Nucleophilic Substitution of 6-Chloropurine Riboside Derivatives

| Halopurine Precursor | Amine | Conditions | Product | Overall Yield (%) | Citation |

| 2′,3′,5′-tri-O-isobutyroyl-6-chloropurine riboside | 2-fluorobenzylamine | DIPEA, MeCN, 70 °C, 22 h; then MeNH2/EtOH, RT, 24 h | N6-(2-Fluorobenzyl)adenosine | 74 | mdpi.com |

| 2′,3′,5′-tri-O-isobutyroyl-6-chloropurine riboside | 3-fluorobenzylamine | DIPEA, MeCN, 70 °C, 22 h; then MeNH2/EtOH, RT, 24 h | N6-(3-Fluorobenzyl)adenosine | 74 | mdpi.com |

| 2′,3′,5′-tri-O-isobutyroyl-6-chloropurine riboside | 4-trifluoromethylbenzylamine | DIPEA, MeCN, 70 °C, 10 h; then MeNH2/EtOH, RT, 24 h | N6-(4-Trifluoromethylbenzyl)adenosine | 98 | mdpi.com |

Mitsunobu Reaction Protocols for N6-Substituted Adenosine (B11128) Derivatization

The Mitsunobu reaction offers a useful and versatile alternative for the preparation of N6-modified adenosine derivatives. This method typically involves the regioselective N6-alkylation of protected adenosine derivatives, such as N6-acetyl-2′,3′,5′-tri-O-acetyladenosine, with alcohols in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). mdpi.commdpi.comnih.govresearchgate.net

This approach allows for the use of a broad range of commercially available alcohols, which can be advantageous when the corresponding amines are unstable or difficult to obtain. mdpi.comnih.gov The reaction conditions are generally mild, and subsequent deprotection of the ribose moiety yields the desired N6-substituted adenosines. nih.gov Regioselective N6-alkylation products have been synthesized using the Mitsunobu reaction applied to N6-acetyl-2′,3′,5′-tri-O-acetyladenosine or N6-Boc protected adenosine. mdpi.comresearchgate.net

Dimroth Rearrangement Pathways in Adenosine Alkylation

The Dimroth rearrangement provides an alternative pathway for the synthesis of N6-alkylated adenosines, including N6-benzyladenosine. This rearrangement typically involves the isomerization of 1-N-alkylated adenosine derivatives to their corresponding N6-alkyl isomers under basic conditions, such as treatment with aqueous ammonia. tandfonline.commdpi.comnih.govnih.gov

While direct alkylation of adenosine often leads to a mixture of N1 and N6 isomers, with the N1 isomer sometimes being the major product, the 1-N-substituted adenosines can be subsequently rearranged to the more stable N6 isomers. tandfonline.comnih.govrsc.org However, 1-N-alkyl adenosines can be difficult to isolate and characterize due to their lower chemical stability compared to their N6 isomers. tandfonline.com Methods involving the regioselective 1-N-alkylation of protected adenosine derivatives, such as trimethylsilyl (B98337) derivatives of N6-acetyl-2′,3′,5′-tri-O-acetyladenosine, followed by Dimroth rearrangement in aqueous ammonia, have been developed to obtain pure N6-substituted adenosines. tandfonline.comnih.gov

Synthesis and Characterization of N6-Benzyladenosine Analogs and Conjugates

The synthesis of N6-benzyladenosine analogs and conjugates is driven by the desire to explore structure-activity relationships and develop compounds with improved or novel biological properties. This involves modifying the benzyl (B1604629) group, the adenine core, or conjugating N6-benzyladenosine to other molecules. researchgate.netresearchgate.netresearchgate.net

Generation of Chiral N6-Benzyladenine and Riboside Derivatives

Introducing a chiral center into the N6-benzyl moiety leads to chiral N6-benzyladenine and riboside derivatives. These chiral compounds can exhibit different biological activities depending on their stereochemistry, highlighting the importance of stereoselective synthesis and characterization. mdpi.comresearchgate.net

Chiral N6-benzyladenine derivatives containing a methyl group at the α-carbon atom of the benzyl moiety have been synthesized as potential cytokinins or anticytokinins. mdpi.comresearchgate.net These compounds were obtained by the nucleophilic substitution reaction of 6-chlorosubstituted purines with chiral R- and S-(α-methylbenzyl)amine in the presence of a base like DIPEA. mdpi.comresearchgate.net Studies have shown that different enantiomers can exhibit receptor-specific and chirality-dependent activities. researchgate.net

Preparation of Fluorinated N6-Benzyladenosine Analogs

Fluorination of the N6-benzyl group is a common strategy to modulate the lipophilic, electronic, and steric properties of N6-benzyladenosine analogs, potentially influencing their pharmacological profiles. mdpi.comresearchgate.netnih.gov

Fluorinated N6-benzyladenosine derivatives have been synthesized by the condensation of protected 6-chloropurine riboside with fluorinated benzylamines, followed by deprotection. mdpi.com For instance, N6-(2-fluorobenzyl)adenosine, N6-(3-fluorobenzyl)adenosine, and N6-(4-trifluoromethylbenzyl)adenosine have been prepared using this approach. mdpi.com Research has shown that the introduction of fluorine atoms into the phenyl ring of N6-benzyladenosine can significantly impact its antiviral activity and selectivity. mdpi.comresearchgate.netnih.gov For example, N6-(3-trifluoromethylbenzyl)-adenosine has demonstrated enhanced potency and selectivity compared to the parent compound. nih.gov The presence of fluorine atoms in these analogs is typically confirmed by spectroscopic methods such as NMR, which show characteristic coupling constants between fluorine and hydrogen or carbon atoms. nih.gov

Synthesis of Deuterium-Labeled N6-Benzyladenosine

Deuterium labeling of N6-Benzyladenosine is a technique used to create internal standards for analytical methods, such as mass spectrometry, allowing for accurate quantification of the compound in biological samples. N6-Benzyladenosine-d5 is a deuterium-labeled variant of N6-Benzyladenosine. medchemexpress.commedchemexpress.com This labeled compound is used as an internal standard in studies involving N6-Benzyladenosine, for instance, in experiments assessing its effects on cellular processes like apoptosis or its inhibitory effects on enzymes like T. gondii adenosine kinase and glioma. medchemexpress.commedchemexpress.com The synthesis of deuterium-labeled compounds like N6-benzyladenine (D-BAP) and [2H7] N6-benzyladenosine (D-BAR) as internal standards is mentioned in the context of cytokinin extraction and analysis. researchgate.net

Glycosylation Procedures for N6-Benzyladenine

Glycosylation of N6-Benzyladenine involves the attachment of a glycosyl group, typically a sugar, to the molecule. This process can occur at different positions on the purine (B94841) ring, such as the N7 or N9 positions, leading to the formation of N-glycosides. researchgate.net Glycosylated cytokinins are generally considered inactive forms and are thought to play a role in the homeostasis and storage of active hormones in plants. nih.govmdpi.com However, they may exhibit biological activity in animal cells. nih.gov

Chemical methods for glycosylation of modified heterocyclic bases with peracylated glycosyl-donors in the presence of Lewis acids have been developed for the production of ribonucleosides. nih.govmdpi.com However, these methods can result in lower yields and the formation of a mixture of α- and β-anomeric products, particularly when synthesizing 2′-deoxyribonucleosides. nih.govmdpi.com

Enzymatic transglycosylation catalyzed by nucleoside phosphorylases represents an efficient method for producing biologically active nucleosides with a β-configuration of the N-glycosidic bond. nih.govmdpi.com This process involves the phosphorolysis of an initial nucleoside, followed by the synthesis of a new nucleoside from a base and a sugar phosphate (B84403). nih.govmdpi.com

A fusion procedure using bis-(p-nitrophenyl)hydrogen phosphate has been employed for the direct glycosylation of N6-benzyladenine. tandfonline.com This method involves heating a mixture of N6-benzyladenine and a fully acetylated sugar, such as 1,2,3,5-tetra-O-acetyl-D-ribofuranose, in the presence of the catalyst under reduced pressure. tandfonline.com This approach has been shown to yield N6-benzyl-9-β-D-ribofuranosyladenine and its acetate (B1210297) in good yields, providing an alternative synthetic route to N6-benzyladenine-9-glycosides. tandfonline.com While this method successfully yielded 9-glycosides, 7-glycosides were not obtained under the reported conditions. tandfonline.com

Another approach to synthesizing N6-substituted adenosines, including N6-benzyladenosine, involves the amination reaction of 6-chloropurine riboside with corresponding benzylamines in the presence of a base like DIPEA. researchgate.netacs.org This method offers high regioselectivity without the need for protective groups, allowing for a one-step synthesis. researchgate.net

Enzymatic glycosylation of N6-benzyladenine has also been observed in plants catalyzed by specific glycosyltransferases. For example, Arabidopsis glycosyltransferases UGT76C1 and UGT76C2 have been shown to glucosylate N6-benzyladenine at the N7 and N9 positions in vitro. researchgate.netnih.gov Studies using rice glycosyltransferase Os6 also demonstrated its ability to transfer glucose to 6-benzylaminopurine (B1666704) (N6-benzyladenine) in vitro. nih.gov The kinetic parameters (Km values) for the Os6-mediated glycosylation of 6-benzylaminopurine were found to be similar to those of Arabidopsis UGT76C1. nih.gov

Data from enzymatic glycosylation of cytokinins by rice glycosyltransferase Os6:

| Substrate | Km (µM) |

| trans-zeatin | Similar to UGT76C1 |

| 6-benzylaminopurine | Similar to UGT76C1 |

Note: Specific numerical Km values were not provided in the source, only a comparison to UGT76C1. nih.gov

Molecular Mechanisms of Action and Biological Function Elucidation of N6 Benzyladenosine

Enzymatic Target Interactions and Modulatory Effects

The biological activities of N6-benzyladenosine are closely linked to its ability to interact with and modulate the activity of various enzymes. These interactions can lead to significant downstream cellular consequences, impacting processes like protein prenylation, purine (B94841) salvage, and glycolysis.

Farnesyl Pyrophosphate Synthase (FPPS) Inhibition by N6-Benzyladenosine and Analogs

Farnesyl pyrophosphate synthase (FPPS) is a crucial enzyme in the mevalonate (B85504) pathway, responsible for synthesizing farnesyl pyrophosphate (FPP), a precursor for cholesterol biosynthesis and protein prenylation. N6-Benzyladenosine and its analogs have been identified as inhibitors of FPPS. mdpi.comnih.govnih.govresearchgate.net This inhibition is considered a key mechanism underlying some of their observed biological effects, particularly in the context of anticancer activity. mdpi.comnih.govnih.govresearchgate.net N6-Benzyladenosine, also known as CM223 in some studies, has shown marked activity in selectively targeting glioma cells, which is associated with the inhibition of FPPS. nih.govlookchem.com

Elucidation of Molecular Binding and Inhibition Kinetics

Studies using techniques such as NMR spectroscopy and molecular docking calculations have provided insights into the molecular interactions between N6-benzyladenosine analogs and FPPS. nih.govnih.gov These studies aim to clarify how these compounds bind to the enzyme and the kinetics of their inhibitory effects. For instance, one N6-benzyladenosine analogue, compound 2f, demonstrated increased FPPS binding and inhibition compared to related compounds. researchgate.net The structural data on the interaction of CM223 (N6-benzyladenosine) with FPPS further supports the correlation between the compound's antitumor activity and FPPS modulation. nih.gov

Downstream Cellular Consequences of FPPS Modulation

Inhibition of FPPS by N6-benzyladenosine and its analogs leads to a blockade of protein prenylation, a critical post-translational modification for the function of various proteins, including those in the RAS superfamily, which are often involved in oncogenic signaling. mdpi.comnih.govnih.govfrontiersin.org This disruption of prenylation can counteract oncogenic signaling pathways, such as those mediated by EGF receptors, and induce apoptosis and inhibit proliferation in cancer cells. nih.govnih.gov The antiproliferative effect in glioblastoma cells was associated with the blockade of FPPS-dependent protein prenylation. frontiersin.org

Adenosine (B11128) Kinase (AK) Modulation, with Emphasis on Pathogen-Specific Enzymes

Adenosine kinase (AK) is an enzyme involved in the phosphorylation of adenosine, a crucial step in the purine salvage pathway. N6-Benzyladenosine has been shown to interact with AK, particularly pathogen-specific forms of the enzyme. nih.govmedchemexpress.comnih.gov

Selective Inhibition of Toxoplasma gondii Adenosine Kinase

Toxoplasma gondii, a parasitic protozoan, relies heavily on purine salvage pathways for survival as it cannot synthesize purines de novo. nih.govmdpi.com T. gondii adenosine kinase is a major enzyme in this pathway and has been identified as a potential chemotherapeutic target. nih.govnih.gov N6-Benzyladenosine and its analogs have demonstrated selective inhibitory effects against T. gondii adenosine kinase, with some derivatives showing improved binding affinity compared to the unsubstituted compound. nih.govmedchemexpress.comresearchgate.net This selective inhibition disrupts the parasite's purine metabolism, leading to a selective anti-toxoplasma effect without significant toxicity to host cells. nih.govnih.govpsu.edu The efficacy of these compounds can vary depending on the nature and position of substituents on the benzyl (B1604629) ring. nih.govnih.gov

Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) Interaction and Inhibition

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in glycolysis, a metabolic pathway essential for energy production in many organisms, including certain parasites. N6-Benzyladenosine has been explored for its interaction with GAPDH, particularly in the context of developing antitrypanosomatid drugs. scielo.brcore.ac.ukpnas.orgpnas.org

N6-Benzyladenosine has been found to inhibit GAPDH from parasites like Leishmania mexicana. core.ac.ukpnas.orgpnas.org Structure-based drug design studies have utilized the interaction of N6-benzyladenosine with the adenosyl binding site of GAPDH to develop more potent inhibitors. scielo.brcore.ac.ukpnas.orgpnas.org While adenosine is a poor inhibitor of trypanosomatid GAPDH, N6-benzyladenosine showed improved affinity. core.ac.ukpnas.org Analogs with specific substitutions have demonstrated significantly enhanced potency and selectivity for parasite GAPDH over the human enzyme. core.ac.ukpnas.orgpnas.org This selectivity is attributed to structural differences in the active site of the parasite enzyme. core.ac.ukpnas.org

Adenosine Deaminase (ADA) and Adenosine Aminohydrolase Inhibition

N6-Benzyladenosine has been identified as an inhibitor of adenosine deaminase (ADA), also known as adenosine aminohydrolase. selleckchem.comnih.govresearchgate.net Studies have shown that N6-Benzyladenosine acts as a competitive inhibitor of ADA in L-1210 cells. selleckchem.comnih.gov Its deoxy analog, 2'-deoxy-N6-benzyladenosine, has also demonstrated competitive inhibition of adenosine aminohydrolase. researchgate.net

Research comparing the inhibitory capacity of N6-benzyladenosine and 2'-deoxy-N6-benzyladenosine revealed that N6-benzyladenosine was more effective at inhibiting the deamination of arabinosyladenine (ara-A) than adenosine, while 2'-deoxy-N6-benzyladenosine showed equivalent inhibition for both substrates. researchgate.net This inhibitory activity against ADA suggests a potential mechanism by which N6-Benzyladenosine could influence the metabolism of adenosine and other purine nucleosides. nih.gov

Targeting DNA Adenine (B156593) Methyltransferase (CamA) Activity

N6-Benzyladenosine has been investigated for its potential to inhibit DNA adenine methyltransferase (CamA), an enzyme found in Clostridioides difficile that is crucial for sporulation and persistence. nih.govacs.orgrcsb.orgnih.gov As an analog of adenosine, which is part of the co-substrate S-adenosyl-L-methionine (SAM) utilized by methyltransferases, N6-Benzyladenosine was included in screening efforts to identify CamA inhibitors. nih.govacs.orgrcsb.org

Studies involving a panel of adenosine analogs, including N6-benzyladenosine, demonstrated its ability to inhibit CamA activity. nih.govacs.org Structural analysis, including crystal structures of CamA in complex with N6-benzyladenosine and other inhibitors, has provided insights into the binding interactions. rcsb.orgresearchgate.net Modifications to the N6-benzyl moiety have been explored to enhance inhibitory potency. nih.govresearchgate.net For instance, elongating the aliphatic carbon chain connecting the N6 position with the phenyl ring in N6-benzyladenosine analogs has been shown to improve CamA inhibitory potency. nih.govresearchgate.net

Phosphodiesterase (PDE) Inhibition and Associated Signaling

N6-Benzyladenosine derivatives have been reported to act as selective inhibitors of phosphodiesterases (PDEs). researchgate.netnih.gov PDEs are enzymes that hydrolyze cyclic nucleotides like cyclic AMP (cAMP) and cyclic GMP (cGMP), playing a role in mediating cellular signal transduction pathways. nih.gov Inhibition of PDEs by N6-benzyladenine and its derivatives can influence intracellular levels of cAMP and cGMP, thereby affecting downstream signaling cascades. nih.gov This mechanism is suggested to be relevant in processes such as inflammation, as PDEs are involved in inflammatory responses. nih.gov

Cellular and Subcellular Processes Modulated by N6-Benzyladenosine

N6-Benzyladenosine has been shown to modulate several key cellular and subcellular processes, including cell cycle progression and the induction of apoptosis. nih.govingentaconnect.commedchemexpress.comglpbio.com These effects contribute to its observed cytoactive and antiproliferative properties. ingentaconnect.comselleckchem.commedchemexpress.com

Regulation of Eukaryotic Cell Cycle Progression

N6-Benzyladenosine has been observed to regulate the progression of the eukaryotic cell cycle. nih.govingentaconnect.commdpi.comnih.govdrugbank.com Its influence on the cell cycle is considered a significant aspect of its antiproliferative activity, particularly in various neoplastic cells. nih.govingentaconnect.commedchemexpress.com

Induction of Cell Cycle Arrest at G0/G1 Phase

A notable effect of N6-Benzyladenosine is its ability to induce cell cycle arrest at the G0/G1 phase. nih.govingentaconnect.commedchemexpress.comglpbio.com This arrest has been observed in different cell lines, including bladder carcinoma T24 cells. nih.govingentaconnect.com The accumulation of cells in the G0/G1 phase indicates an inhibition of their progression into the DNA synthesis (S) phase and subsequent cell division. nih.govingentaconnect.comaai.org This G0/G1 arrest is considered a key mechanism contributing to the growth inhibitory effects of N6-Benzyladenosine. nih.govingentaconnect.com

Induction of Apoptosis and Programmed Cell Death Pathways

N6-Benzyladenosine is a potent inducer of apoptosis, also known as programmed cell death. nih.govingentaconnect.commdpi.comnih.govmedchemexpress.comglpbio.comdrugbank.com This induction of apoptosis is a critical mechanism underlying its antiproliferative effects on neoplastic cells. nih.govingentaconnect.commdpi.commedchemexpress.com

Chromatin Condensation and DNA Fragmentation

Characteristic hallmarks of apoptosis include morphological changes such as chromatin condensation and DNA fragmentation. N6-Benzyladenosine has been observed to induce these changes in a dose-dependent manner in certain cell lines. medchemexpress.com In HL-60 cells treated with N6-benzyladenosine, a detailed study of temporal changes revealed that the movement of chromatin toward the nuclear periphery is a fundamental early event in the dying cells. nih.gov This chromatin rearrangement was found to be irreversible and occurred without apparent DNA degradation. nih.gov Extensive DNA cleavage, leading to the formation of nucleosomal fragments, appeared to be a later event, observed in cells that already exhibited typical apoptotic morphology, including apoptotic bodies. medchemexpress.comnih.gov Interestingly, the study in HL-60 cells suggested that while ATP is essential for the initial movement of chromatin, the subsequent chromatin condensation and DNA fragmentation appear to be ATP-independent processes. nih.gov

Impact on Cellular Signaling Networks and Oncogenic Pathways

N6-Benzyladenosine has been shown to interfere with several cellular signaling networks and oncogenic pathways, contributing to its anti-proliferative and pro-apoptotic effects, particularly in cancer cells.

Mevalonate Pathway Aberrancy and Therapeutic Implications

The mevalonate (MVA) pathway is a crucial metabolic route involved in cholesterol biosynthesis and the prenylation of proteins, including small GTPases like Ras and Rho, which are often dysregulated in cancer. nih.gov Aberrancy in the mevalonate pathway is observed in various cancers, including brain cancer. nih.gov N6-Benzyladenosine and its derivatives, such as CM223, have demonstrated antitumor effects by interfering with the mevalonate pathway. medchemexpress.comnih.gov Specifically, N6-benzyladenosine has been shown to inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. medchemexpress.comnih.gov This inhibition leads to the blockade of FPPS-dependent protein prenylation, which in turn counteracts oncogenic signaling. nih.gov This interference with the mevalonate pathway and inhibition of FPPS activity are considered important mechanisms underlying the anti-glioma activity of N6-benzyladenosine. medchemexpress.comnih.gov The mevalonate pathway represents a promising therapeutic target in cancer, and compounds like N6-benzyladenosine that modulate this pathway are of interest in antiglioma research. nih.govjcancer.org

Epidermal Growth Factor Receptor (EGFR) Signaling Counteraction

The epidermal growth factor receptor (EGFR) signaling pathway is frequently activated in various cancers and plays a significant role in cell growth, proliferation, and survival. nih.gov N6-Benzyladenosine has been shown to counteract oncogenic signaling mediated by EGF receptors. nih.govmdpi.com By disrupting prenylation through FPPS inhibition, N6-benzyladenosine can lead to the downregulation of EGFR and its downstream signaling. jcancer.org This counteraction of EGFR signaling contributes to the anti-proliferative and pro-apoptotic effects of N6-benzyladenosine in cancer cells, such as glioma cells. nih.govmdpi.comfrontiersin.org

Role in PI3K/Akt/CREB/BDNF Axis Activation

While some adenosine derivatives are known to enhance the activation of the PI3K/Akt/CREB/BDNF axis, the specific role of N6-Benzyladenosine in this pathway appears to be inhibitory rather than activational, particularly in the context of cancer cell signaling. medchemexpress.com Research on N6-benzyladenosine has primarily focused on its inhibitory effects on key components downstream of growth factor receptors, including the PI3K/Akt pathway.

Remodeling of Cytoskeletal Architecture

N6-Benzyladenosine has been observed to induce alterations in cellular morphology and the organization of the cytoskeleton in various cell types. This remodeling is considered an early event in the cellular response to N6-Benzyladenosine exposure. nih.govresearchgate.netresearchgate.net

Actin Cytoskeleton Disorganization

A notable effect of N6-Benzyladenosine is the disorganization of the actin cytoskeleton. Studies in bladder carcinoma T24 cells, for instance, have shown that N6-Benzyladenosine treatment leads to the disorganization of actin fibers. nih.govresearchgate.netmedchemexpress.comresearchgate.netglpbio.com This disruption of actin filaments is hypothesized to be linked to the antiproliferative and pro-apoptotic effects observed with N6-Benzyladenosine in these cells. nih.govresearchgate.net

Purinergic System Modulation and Adenosine Receptor Agonism

N6-Benzyladenosine is recognized as an adenosine receptor agonist. medchemexpress.commedchemexpress.comscbt.comguidechem.comclinisciences.com The purinergic system, involving adenosine and its receptors, plays a crucial role in regulating various physiological processes. benthamscience.com N6-Benzyladenosine's interaction with this system contributes to its observed biological activities.

Adenosine Receptor Subtype Selectivity and Affinity

Research indicates that N6-Benzyladenosine and its derivatives exhibit varying degrees of selectivity and affinity for different adenosine receptor subtypes (A1, A2A, A2B, and A3). google.comscilit.comnih.govresearchgate.net Some N6-substituted adenosine derivatives, including substituted benzyl analogs, tend to be more potent in binding to A1 and A3 receptors compared to A2A receptors. nih.gov Specifically, N6-benzyladenosine-5'-N-uronamides and related substituted compounds, particularly those with modifications on the benzyl group, have been found to be A3-selective adenosine receptor agonists. google.com Studies involving 5'-(alkylthio)-substituted analogues of N6-benzyladenosine have shown selectivity for the adenosine A3 receptor with affinities in the nanomolar range. scilit.com For example, compound 4 (LUF 5403), a derivative in the N6-benzyl series with a 5'-methylthio group, demonstrated reasonable affinity and the highest selectivity for the A3 receptor in one study. scilit.com

The affinity and efficacy of N6-substituted adenosine derivatives at adenosine receptors can be influenced by factors such as stereochemistry, steric bulk, and ring constraints. nih.gov Modifications at the 2-position of N6-benzyladenosine-5'-uronamides can also enhance selectivity for A3 receptors. ebi.ac.uknih.gov

Table 1: Adenosine Receptor Affinity of Selected N6-Benzyladenosine Derivatives

| Compound | Receptor | Affinity (Ki) | Selectivity vs. A1 | Selectivity vs. A2A | Reference |

| IB-MECA (N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide) | A3 | 1.1 nM | ≈50-fold | ≈50-fold | ahajournals.org |

| IB-MECA (rabbit) | A3 | 2 nM | 15-fold | - | ahajournals.orgahajournals.org |

| Compound 4 (LUF 5403) (N6-benzyl series, 5'-methylthio) | A3 | - | Highest selectivity | - | scilit.com |

Note: Affinity values and selectivity can vary depending on the specific assay conditions and the species of the receptor studied.

Role in Cardioprotection via Adenosine Receptor Pathways

Activation of adenosine receptors, particularly A1 and A3 subtypes, has been implicated in cardioprotection against ischemia/reperfusion injury. ahajournals.orgoup.com While N6-Benzyladenosine itself is an adenosine receptor agonist medchemexpress.commedchemexpress.comscbt.comguidechem.comclinisciences.com, studies on cardioprotection have often focused on more selective agonists, such as N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA), a potent and selective A3 adenosine receptor agonist derived from N6-benzyladenosine-5'-N-uronamide structure. google.comnih.govahajournals.orgoup.commdpi.com IB-MECA has demonstrated cardioprotective effects, reducing myocardial stunning and infarct size in conscious rabbits. ahajournals.org This protection was shown to be mediated by adenosine receptors and, in contrast to some other agonists, IB-MECA did not cause significant changes in heart rate or blood pressure at the protective dose, suggesting selectivity over A1 and A2A receptors in this context. ahajournals.orgmdpi.com The cardioprotective effects mediated by A3 receptor activation appear to involve the opening of ATP-sensitive potassium (KATP) channels. ahajournals.orgoup.comcapes.gov.br

Influence on RNA Metabolism and Gene Expression Regulation

N6-Benzyladenosine and related modified nucleosides have been investigated for their effects on RNA metabolism and gene expression. ahajournals.orgoup.comnih.govresearchgate.net

Function as an mRNA Cap Analog

N6-Benzylated adenosine has been incorporated into synthetic mRNA cap analogs. researchgate.netacs.orgnih.govnih.govgoogle.com Eukaryotic mRNA undergoes a crucial 5'-end modification with a 7-methylguanosine (B147621) cap, which is important for mRNA stability, translation, and other processes. researchgate.netacs.orgnih.govnih.gov In higher eukaryotes, this cap can have additional methylations, such as N6-methyladenosine (m6A) adjacent to the cap (m6Am). researchgate.netacs.orgnih.govnih.gov

A trinucleotide mRNA cap analog containing N6-benzyl-2'-O-methyladenosine (Bn6Am), termed AvantCap, has been designed and synthesized. acs.orgnih.govnih.gov This analog incorporates a benzyl group at the N6 position of the adenosine adjacent to the cap structure. acs.orgnih.gov mRNAs capped with Bn6Am have shown several advantages in research settings. The Bn6Am moiety can act as a purification handle in reversed-phase high-performance liquid chromatography (RP-HPLC), allowing for the separation of capped and uncapped RNA species. acs.orgnih.govnih.govgoogle.com Furthermore, in some cultured cells and in vivo mouse models, mRNAs capped with m7GpppBn6AmpG have demonstrated higher protein yields compared to mRNAs with standard caps. acs.orgnih.govnih.gov This suggests that the N6-benzylation at this position can influence translational properties. acs.orgnih.govnih.govgoogle.com

N6-Benzyladenosine has also been shown to affect gene expression more broadly. Treatment with N6-benzyladenosine has been found to alter gene expression profiles in cells. nih.gov Pathway enrichment analysis of differentially expressed genes has identified the NRF2-mediated oxidative stress response as being significantly modulated by N6-benzyladenosine and similar analogs. nih.gov Additionally, a cAMP analog designated as 6-Bn-cAMP-AM, which is converted to bioactive 6-Bn-cAMP containing the N6-benzyladenine moiety, has been shown to be a powerful stimulator of proglucagon gene expression, acting independently of Epac2 and primarily through activating PKA. upstate.edu

Table 2: Effect of N6-Benzylated mRNA Cap on Protein Expression

| Cell Line / Model | mRNA Cap Type | Relative Protein Expression (vs. Reference Cap) | Reference |

| Murine colon carcinoma (CT26) | m7GpppBn6AmpG | Higher | acs.orgnih.gov |

| Human embryonic kidney (HEK293T) | m7GpppBn6AmpG | Higher | acs.orgnih.gov |

| Human lung carcinoma (A549) | m7GpppBn6AmpG | Higher | acs.orgnih.gov |

| Mice (in vivo, reporter protein) | m7GpppBn6AmpG | Up to 6-fold higher | acs.orgnih.govnih.gov |

Association with N6-Methyladenosine (m6A) RNA Modification

N6-methyladenosine (m6A) is the most prevalent internal modification in messenger RNA (mRNA) and plays crucial roles in various aspects of RNA metabolism, including splicing, stability, translation, and localization xiahepublishing.comnih.govfrontiersin.org. It is a dynamic and reversible modification installed by methyltransferase complexes ("writers") and removed by demethylases ("erasers"), with its effects interpreted by "reader" proteins xiahepublishing.comnih.govfrontiersin.org.

While N6-Benzyladenosine is a distinct compound from N6-methyladenosine, studies on modified nucleosides, including cytokinin nucleosides like N6-isopentenyladenosine and its synthetic analogs such as N6-Benzyladenosine, have explored their interactions with cellular processes that involve RNA modification researchgate.net. Research into the biological effects of modified adenosines, including those with N6 substitutions, sometimes intersects with the study of m6A pathways, particularly in the context of how these modifications might influence RNA structure, protein binding, and ultimately, gene expression or viral replication frontiersin.orgnih.gov.

The N6 position of adenosine is a key site for modification in both m6A and in compounds like N6-Benzyladenosine xiahepublishing.com. This shared modification site suggests a potential for interaction or influence on pathways involving N6-modified adenosines in RNA. Studies investigating the impact of various N6-substituted adenosine analogs have sometimes examined their effects on cellular processes that are known to be regulated by m6A, such as mRNA translation or stability frontiersin.orgnih.gov. For instance, research has shown that N6-methylation of adenosine within the 5' cap of viral mRNA can attenuate the interferon-beta-mediated suppression of viral infection, suggesting an immunoregulatory role nih.gov. While this specifically refers to m6A in the cap, it highlights the significance of N6 modifications in the context of viral interactions and host responses, areas where N6-Benzyladenosine has also shown activity harvard.edubiorxiv.org.

Further research is needed to fully elucidate the direct or indirect associations between N6-Benzyladenosine and the m6A RNA modification machinery or its downstream effects. However, the structural similarity at the N6 position and the involvement of both modifications in processes like viral replication and RNA metabolism suggest potential areas of interplay that warrant deeper investigation.

Inhibition of Viral mRNA Transcription

N6-Benzyladenosine has demonstrated inhibitory effects on viral replication, specifically showing activity against certain RNA viruses, including coronaviruses and enteroviruses researchgate.netharvard.edubiorxiv.orgencyclopedia.pub. One proposed mechanism of action involves the inhibition of viral mRNA transcription or the subsequent translocation of viral mRNA.

Studies on coronaviruses have indicated that N6-Benzyladenosine can potently block viral infection and inhibit viral mRNA transcription harvard.edubiorxiv.org. Coronaviruses replicate and transcribe their RNA within double-membrane vesicles (DMVs) in the host cell cytoplasm harvard.edubiorxiv.org. These DMVs contain pores thought to mediate the exchange of molecules, including newly synthesized mRNAs, between the DMV lumen and the cytoplasm harvard.edubiorxiv.org.

Research suggests that the structure of these pores, particularly a narrow ring of conserved residues in the viral protein nsp4, imposes steric constraints that predict that modified nucleobases might interfere with mRNA passage harvard.edubiorxiv.org. In experimental settings, N6-Benzyladenosine treatment of infected cells resulted in a strong block of viral mRNA transcription harvard.edubiorxiv.org. This inhibition was comparable to that caused by the well-established RNA-dependent RNA polymerase (RdRp) inhibitor remdesivir (B604916) in some assays harvard.edubiorxiv.org.

Interestingly, while remdesivir blocked both double-stranded RNA (dsRNA) and mRNA synthesis, N6-Benzyladenosine had only a modest effect on dsRNA, consistent with an inhibitory effect on mRNA translocation through the pore rather than directly impeding the initial copying of the viral genome harvard.edubiorxiv.org. This suggests a mechanism where the bulky N6-benzyl group on the adenosine analog might sterically hinder the exit of newly synthesized viral mRNA from the DMVs through the narrow nsp4 pores harvard.edubiorxiv.org.

Studies on enterovirus A71 (EVA71) have also explored the antiviral activity of N6-Benzyladenosine derivatives researchgate.net. These compounds showed broad-spectrum activity against different EVA71 strains, with one proposed mechanism being the inhibition of viral RNA synthesis researchgate.net. Modifications to the linker structure of N6-Benzyladenosine were found to modulate its antiviral activity against EVA71, suggesting that the size and nature of the N6 substituent are important for its inhibitory effect researchgate.net. Some research suggests that N6-Benzyladenosine and its derivatives might target specific viral proteins, such as the EVA71 2C protein, which is involved in viral RNA synthesis and replication researchgate.netencyclopedia.pub.

N6 Benzyladenosine in Plant Biology and Phytoregulation Research

Identification and Endogenous Occurrence as a Cytokinin

Cytokinins were first identified in the 1950s as compounds capable of inducing plant cell division. nih.gov They are a class of plant hormones characterized by an adenine (B156593) derivative structure with a side chain at the N6 position. btsjournals.com Cytokinins are broadly classified into isoprenoid and aromatic types based on the structure of this side chain. nih.gov Aromatic cytokinins, which include those with N6-benzyl substituents like N6-benzyladenine, have been found to occur endogenously in certain plant taxa. nih.govcabidigitallibrary.org

N6-Benzyladenosine itself, as a cytokinin nucleoside, has been reported to occur endogenously in different organisms. researchgate.netcas.cz While the free base N6-benzyladenine is widely recognized and utilized, studies have also focused on the preparation, biological activity, and endogenous occurrence of N6-benzyladenosines. researchgate.netcas.cz Cytokinins typically occur endogenously at very low concentrations, often in the pmol/g fresh weight range, and can be found as free bases, nucleosides, glucosides, and nucleotides. cas.cz The presence of N6-benzyladenosine as a naturally occurring cytokinin nucleoside highlights its potential physiological relevance in plant systems. mdpi.com

Phytoregulatory Activities and Effects on Plant Development

Cytokinins, including N6-benzyladenosine and its related compounds, are crucial plant growth regulatory substances that influence a wide array of developmental processes. cas.cz They are known to stimulate anabolic processes in plant cells. nih.gov N6-benzyladenine, the free base form, is a widely used plant growth regulator for inducing cell division and shoot differentiation in plant tissue culture. btsjournals.com

The phytoregulatory activities of N6-benzyladenosine and its derivatives encompass various aspects of plant development. These include promoting cell division, influencing shoot formation, reducing apical dominance, and affecting root formation. btsjournals.com Cytokinins also play a role in delaying leaf senescence and promoting flowering and fruiting. btsjournals.com

Impact on Cell Division, Differentiation, and Senescence

A primary function of cytokinins is the stimulation of cell division in plant tissues, particularly in the presence of auxins. cas.cznih.gov N6-benzyladenine is well-known for its ability to induce cell division and differentiation. btsjournals.com Studies have shown that N6-benzyladenine can influence cell number, although high concentrations may not completely inhibit cell division and can even lead to a significant decrease in cell number compared to controls. nih.gov

Cytokinins also play a critical role in cell differentiation. nih.gov Along with cell division, they affect organogenesis in plant tissue cultures. nih.gov The balance between auxins and cytokinins is a key factor in determining the developmental pathway in tissue culture, with high cytokinin to auxin ratios typically favoring shoot regeneration. mdpi.com

Senescence, the process of aging in plants, is significantly influenced by cytokinins. cas.cznih.gov Cytokinins are known to retard the senescence of leaves. btsjournals.com High levels of cytokinin ribotides, which can include phosphorylated forms of N6-benzyladenosine, have been observed to accumulate in senescing leaves, suggesting a potential role in the later stages of plant development or as a storage form. sci-hub.se N6-benzyladenosine derivatives have shown high activity in senescence bioassays. researchgate.netcas.cz

Role in Seed Germination and Bud Differentiation

Cytokinins regulate various processes in plants, including seed germination and bud differentiation. cas.cz N6-benzyladenine has been shown to promote the growth of seedlings during seed germination. btsjournals.com In the context of tissue culture, N6-benzyladenine is effective in promoting the formation of adventitious multiple shoots, which is a form of bud differentiation. btsjournals.com

Cytokinin Receptor Activation and Specificity in Plant Systems

Cytokinin signaling in plants occurs through a two-component system involving histidine kinase receptors. pphouse.org These receptors perceive the cytokinin signal and initiate a phosphorelay cascade. pphouse.orgoup.com The biological activity of cytokinins is determined not only by their chemical structure but also by their perception by these receptors. pphouse.org

Studies investigating the interaction of N6-benzyladenosine and its derivatives with cytokinin receptors have revealed insights into receptor activation and specificity. researchgate.netnih.gov

Interaction with Arabidopsis thaliana Histidine Kinase Receptors (AHK2, AHK3, AHK4)

In Arabidopsis thaliana, three primary cytokinin receptors have been identified: AHK2, AHK3, and CRE1/AHK4. pphouse.orgoup.com These receptors contain a conserved histidine residue that is phosphorylated upon cytokinin binding, followed by phosphate (B84403) transfer to a conserved aspartate residue. oup.com

Research has examined the interaction of N6-benzyladenosine derivatives with these Arabidopsis receptors. While many synthesized N6-benzyladenosine derivatives exhibit high activity in various cytokinin bioassays, they have shown relatively low sensitivity in Arabidopsis thaliana AHK3 and AHK4 receptor assays. researchgate.netcas.cz This suggests that the recognition systems operating in bioassays might differ, or that these specific receptors have lower affinity for these compounds compared to other cytokinins or derivatives. researchgate.netcas.cz

However, studies on chiral N6-benzyladenine derivatives have uncovered a strong influence of chirality on their interaction with individual Arabidopsis thaliana cytokinin receptors in both in vivo and in vitro assays. nih.govmdpi.comresearchgate.net For instance, certain S-enantiomers of chiral N6-benzyladenine derivatives showed low affinity for AHK2 and CRE1/AHK4 but significant affinity for the AHK3 receptor, leading to the discovery of AHK3-specific synthetic cytokinins. mdpi.comresearchgate.net This indicates that while N6-benzyladenosine itself or some of its non-chiral derivatives might have lower affinity for certain AHK receptors, specific modifications, such as the introduction of chiral centers, can lead to receptor-specific interactions. nih.govmdpi.comresearchgate.net

Comparative Analysis of Cytokinin Bioactivity of N6-Benzyladenosine Derivatives

The biological activity of cytokinin derivatives is influenced by modifications to their chemical structure, particularly in the side chain and the adenine ring. pphouse.org Comparative analysis of N6-benzyladenosine derivatives involves evaluating their activity in various cytokinin bioassays to understand the structure-activity relationship.

Studies comparing the cytokinin activity of numerous N6-benzyladenosine derivatives with various substituents on the benzyl (B1604629) ring have been conducted. researchgate.netcas.cz These studies often utilize bioassays such as the tobacco callus assay, wheat leaf senescence assay, and Amaranthus bioassay. researchgate.netcas.cz The majority of synthesized monosubstituted N6-benzyladenosine derivatives have shown high activity in these classical cytokinin bioassays. cas.cz Notably, the highest activities for many compounds have been observed in the senescence bioassay. researchgate.netcas.cz

Significant differences in activity have been observed among different derivatives across the various bioassays, suggesting the operation of diverse recognition systems or metabolic pathways. researchgate.netcas.cz This variation in activity highlights the potential to modulate specific cytokinin-dependent processes through the design of targeted compounds. researchgate.netcas.cz

For example, while N6-benzyladenosine derivatives generally show high activity in cellular bioassays, their recognition sensitivity by Arabidopsis thaliana AHK3 and AHK4 receptors can be low. researchgate.netcas.cz This discrepancy underscores the complexity of cytokinin action, which involves not only receptor binding but also uptake, metabolism, and downstream signaling events. sci-hub.sepphouse.org

The ribosylated forms of cytokinins, such as N6-benzyladenosine, represent metabolic precursors that can release active hormones. mdpi.com However, some reports suggest that cytokinin nucleotides, including potentially the phosphorylated forms of N6-benzyladenosine, might be a storage or less biologically active form compared to their corresponding nucleosides or free bases, particularly when growth slows down. sci-hub.se

Comparative studies on the effect of N6-benzyladenine and its riboside and ribotide derivatives on plant growth have shown variations in activity, possibly due to differences in uptake and metabolism. sci-hub.se For instance, soybean callus treated with N6-benzyladenine and its riboside showed better growth than with the ribotide, suggesting differences in their effectiveness depending on the plant system and the specific derivative form. sci-hub.se

N6 Benzyladenosine in Antimicrobial and Antiviral Therapeutic Research

Antiprotozoal Activity against Toxoplasma gondii

Toxoplasma gondii is an obligate intracellular protozoan parasite responsible for toxoplasmosis, a prevalent infection in humans and other warm-blooded animals. While often asymptomatic in immunocompetent individuals, it can cause severe complications in immunocompromised patients and congenital defects in newborns. plos.orgnih.govasm.org The limitations of current treatments, including toxicity and resistance, highlight the need for novel therapeutic agents. nih.govasm.org

N6-Benzyladenosine and its analogues have demonstrated antiprotozoal activity against T. gondii. nih.govnih.gov Research has shown that N6-benzyladenosine can act as a selective anti-toxoplasma agent. medchemexpress.com Studies have evaluated the efficacy of N6-benzyladenosine analogues in cell culture. nih.govnih.gov

Molecular Target Validation: Toxoplasma gondii Adenosine (B11128) Kinase

A key molecular target for the antiprotozoal activity of N6-Benzyladenosine against T. gondii is the parasite's adenosine kinase (AK). nih.govnih.govmedchemexpress.compsu.edu T. gondii is a purine (B94841) auxotroph, meaning it cannot synthesize purines de novo and relies on salvaging them from its host. nih.govnih.govbiorxiv.orgresearchgate.net Adenosine kinase is a major enzyme in this purine salvage pathway in T. gondii. nih.govnih.govresearchgate.net The activity of adenosine kinase in T. gondii is significantly higher than other enzymes in its purine salvage pathways, making it a crucial target for chemotherapy. nih.govpsu.edu

N6-Benzyladenosine has shown an inhibitory effect on T. gondii adenosine kinase. medchemexpress.com It exhibits binding affinity to the enzyme, with an apparent Km of 179.8 μM. medchemexpress.com Importantly, N6-benzyladenosine demonstrates selectivity for T. gondii adenosine kinase over human adenosine kinase. medchemexpress.com Studies involving T. gondii strains deficient in adenosine kinase (TgAKS3) showed weak inhibition by N6-benzyladenosine, further supporting AK as a primary target. medchemexpress.com

Analogues of N6-benzyladenosine have also been synthesized and evaluated for their binding affinity to purified T. gondii adenosine kinase. nih.govnih.gov Modifications to the aromatic ring of N6-benzyladenosine have been shown to improve binding affinity to T. gondii adenosine kinase compared to the unsubstituted compound. nih.govnih.gov These structural variations also influenced the potency and selectivity of the analogues as anti-toxoplasma agents. nih.govnih.gov For instance, N6-(2,4-dimethoxybenzyl)adenosine exhibited favorable anti-toxoplasma activity without host toxicity in one study. nih.govnih.gov Molecular modeling studies have been used to characterize the binding mode of these analogues within the active site of T. gondii adenosine kinase, illustrating the role of hydrophobic and van der Waals interactions. nih.govnih.gov

Data on the inhibition of Toxoplasma gondii adenosine kinase by N6-Benzyladenosine and related compounds is available. For example, N6-(P-CYANO-N6-BENZYLADENOSINE) has an IC50 of 3.50E+3 nM and 8.30E+3 nM against Toxoplasma gondii adenosine kinase in inhibition assays. bindingdb.org

Here is a table summarizing some research findings related to N6-Benzyladenosine and T. gondii adenosine kinase:

| Compound | Target | Activity/Binding Parameter | Value | Reference |

| N6-Benzyladenosine | Toxoplasma gondii Adenosine Kinase | Apparent Km | 179.8 μM | medchemexpress.com |

| N6-Benzyladenosine | Human Adenosine Kinase | Inhibition | Weaker than TgAK | medchemexpress.com |

| N6-(P-CYANO-N6-BENZYLADENOSINE) | Toxoplasma gondii Adenosine Kinase | IC50 | 3500 nM | bindingdb.org |

| N6-(P-CYANO-N6-BENZYLADENOSINE) | Toxoplasma gondii Adenosine Kinase | IC50 | 8300 nM | bindingdb.org |

| N6-(2,4-dimethoxybenzyl)adenosine | Toxoplasma gondii | Anti-toxoplasma activity | Favorable | nih.govnih.gov |

Antiviral Efficacy against Human Enterovirus 71 (EV71)

Human Enterovirus 71 (EV71) is a non-enveloped, single-stranded RNA virus belonging to the Enterovirus genus. mdpi.com It is a significant cause of hand, foot, and mouth disease (HFMD), particularly in children in the Asia-Pacific region. researchgate.net

N6-Benzyladenosine has demonstrated potent and selective antiviral effects on the replication of human enterovirus 71. mdpi.comresearchgate.netnih.gov Natural cytokinin nucleosides, including N6-benzyladenosine, have shown high activity against EV71. Studies have evaluated the antiviral properties of N6-benzyladenosine and its analogues against EV71. researchgate.netnih.gov

Research has explored modifications to the structure of N6-benzyladenosine to optimize its antiviral activity and reduce cytotoxicity. mdpi.comresearchgate.netnih.gov Modifications to the N6-substituent, particularly the linker between the adenine (B156593) and the phenyl ring, and the presence of the D-ribose residue have been investigated. researchgate.netnih.gov The incorporation of fluorine and trifluoromethyl groups into the aromatic residue has been shown to significantly enhance antiviral activity. mdpi.comresearchgate.net While monofluoro-substituted derivatives showed high activity, some were also cytotoxic; however, the incorporation of a second fluorine atom led to improved selectivity. mdpi.com Trifluoromethyl groups were found to increase activity and reduce cytotoxicity.

N6-Benzyladenosine was identified as an inhibitor of EV71 in screens focusing on inhibitors of virus attachment, entry, and uncoating. nih.gov Reported EC50 values for N6-benzyladenosine against EV71 pseudovirus have been as low as 0.10 μM. nih.gov

Exploration of Antiviral Mechanisms

The exact mechanisms by which N6-Benzyladenosine exerts its antiviral effect against EV71 are still being explored. researchgate.netnus.edu.sg One hypothesis suggests a possible mechanism involving 5'-triphosphorylation followed by a putative inhibitory effect on RNA synthesis. researchgate.netnih.gov

Studies on N6-benzyladenosine derivatives have indicated a broad-spectrum activity across different replication steps of various EV71 strains. researchgate.net Inhibition of viral RNA synthesis has been identified as one of the mechanisms of action for these compounds. researchgate.net The antiviral activity of N6-benzyladenosine derivatives appears to be dependent on the size of the linker structure, with linkers of 2 to 3 atoms showing optimized activity. researchgate.net

The lipophilic substituent at the N6 position of N6-benzyladenosine derivatives plays a key role in their antiviral activity against EV71. researchgate.netresearchgate.net Compounds with fluorine or trifluoromethyl groups have shown particular potency. researchgate.netresearchgate.net

While some studies suggested a potential mechanism involving inhibition of viral RNA synthesis, other observations indicate that there may be additional mechanisms at play besides 5'-triphosphorylation and subsequent RNA synthesis inhibition. researchgate.netnih.gov

Here is a table summarizing some research findings related to N6-Benzyladenosine and EV71:

| Compound | Target/Activity | Value | Reference |

| N6-Benzyladenosine | Antiviral effect on EV71 replication | Potent, selective | mdpi.comresearchgate.netnih.gov |

| N6-Benzyladenosine | Inhibition of EV71 pseudovirus | EC50: 0.10 μM | nih.gov |

| Compound Analogue | Modification | Effect on Antiviral Activity (EV71) | Effect on Selectivity (EV71) | Reference |

| Fluorinated BAPR derivatives | Monofluorination | Changed selectivity index slightly | Due to high cell toxicity | mdpi.com |

| Fluorinated BAPR derivatives | Incorporation of second fluorine | Dramatic improvement | Improved selectivity | mdpi.com |

| N6-trifluoromethylbenzyladenosine derivatives | Trifluoromethyl groups | Very interesting profile, increased activity | Low cytotoxicity, increases selectivity | mdpi.com |

| N6-(3-trifluoromethylbenzyl)-adenosine | Trifluoromethyl group at position 3 | Four-fold gain in potency vs BAPR | Best SI in the class | mdpi.com |

| N6-benzyladenosine derivatives | Linker size (2-3 atoms) | Optimized activity | N/A | researchgate.net |

| N6-benzyladenosine derivatives | Lipophilic substituent at N6 | Key role | N/A | researchgate.netresearchgate.net |

Structure Activity Relationship Sar and Rational Design of N6 Benzyladenosine Analogs

Systematic Modification of the N6-Substituent and Its Impact on Biological Efficacy

The N6 position of the adenine (B156593) ring is a primary site for modification in the design of N6-benzyladenosine analogs. The nature, size, and electronic properties of the substituent at this position significantly influence the compound's interaction with its biological target, affecting binding affinity, efficacy, and selectivity mdpi.comnih.govnih.govacs.org.

Substituent Effects on the Benzyl (B1604629) Moiety

Modifications to the benzyl ring of the N6-substituent have been extensively explored. The position and electronic nature of substituents on the phenyl ring can impact the analog's activity. For instance, studies on Toxoplasma gondii adenosine (B11128) kinase have shown that certain substituents on the aromatic ring can improve binding affinity compared to the unsubstituted N6-benzyladenosine nih.govnih.gov. The introduction of a trifluoromethyl group at the meta position of the benzyl ring in N6-(3-trifluoromethylbenzyl)adenosine has been shown to significantly increase antiviral activity against human enterovirus EV71, achieving nanomolar concentrations with low cytotoxicity researchgate.netresearchgate.netresearchgate.net. Similarly, fluorination of the benzyl group can enhance antiviral activity and selectivity mdpi.comresearchgate.netbenthamscience.comdntb.gov.ua.

Data from studies on T. gondii adenosine kinase illustrate the impact of benzyl ring substituents on binding affinity:

| Compound | Substituent on Benzyl Moiety | Relative Binding Affinity (T. gondii AK) |

| N6-Benzyladenosine | -H | 1x |

| N6-(para-Methoxybenzyl)adenosine | 4-OCH3 | 18x |

| N6-(2,4-Dimethoxybenzyl)adenosine | 2,4-(OCH3)2 | Most favorable |

| N6-(2,4-Difluorobenzyl)adenosine | 2,4-F2 | Favored |

Note: Relative binding affinity is presented as fold enhancement compared to N6-Benzyladenosine. nih.govnih.gov

A chloro substituent on the benzyl ring can decrease efficacy, and its position matters nih.gov. For adenosine receptors, an unbranched N6-benzyl group has been found to be well-suited for selectivity towards the A3 receptor, although other groups like N6-(2-phenylethyl) also show considerable affinity acs.orgnih.gov. 3-Chloro or 3-iodo substitution on the benzyl group is also associated with high A3 adenosine receptor affinity nih.govnih.govgoogle.com.

Influence of Linker Length and Composition on Activity Profiles

The linker connecting the N6 position of the adenine ring to the benzyl or other aromatic/hydrophobic moiety plays a crucial role in determining the biological activity of these analogs. Studies focusing on antiviral activity against enterovirus 71 have demonstrated that the optimal size of this linker is typically limited to 2 or 3 atoms researchgate.netnih.gov. For instance, compounds like N6-(2-phenylethyl)-adenosine and N6-(trans-3-phenyl-2-propen-1-yl)-adenosine, which have linkers of specific lengths and compositions, have shown high selective antiviral activity researchgate.netresearchgate.net.

Research on inhibiting Clostridioides difficile DNA adenine methyltransferase (CamA) explored the effect of aliphatic carbon chain length in the N6-substituent. Elongating the N6-benzyl moiety to a 2-phenylethyl, 3-phenylpropyl, or 4-phenylbutyl portion led to improved CamA inhibitory potency, while further elongation to a 6-phenylhexyl group decreased potency researchgate.net.

Significance of Ribose Moiety Integrity and Modifications

The D-ribose residue is an integral part of the N6-benzyladenosine structure, and its integrity is often important for biological activity mdpi.comresearchgate.netnih.gov. Modifications to the ribose moiety can significantly alter the compound's properties, including cellular uptake, metabolism, and interaction with target proteins. For example, 2'-deoxyadenosine (B1664071) derivatives of N6-benzyladenosine analogs have shown a lack of inhibitory or cytotoxic effects in some antiviral assays, while 5'-deoxynucleosides retained some antiviral activity researchgate.netnih.gov. This suggests that the presence and specific modifications of the ribose sugar are critical for certain biological activities, potentially influencing phosphorylation which may be required for activity in some pathways mdpi.comresearchgate.net.

Ribose-modified N6-benzyladenosine derivatives have also been synthesized to identify selective ligands for adenosine receptors. Studies involving 9-alkyladenine derivatives and ribose-modified N6-benzyladenosine derivatives have explored modifications at the 9-position and substitutions at the 2-position of the adenine, alongside alterations to the ribose sugar itself (e.g., using erythrose, modified 3'-deoxy or 2',3'-dideoxyribose, arabinose, or talose sugars) nih.gov. These modifications can influence selectivity for different adenosine receptor subtypes nih.govacs.org. The 3'-OH and 4'-CH2OH groups of adenosine are not always required for activation at A3 receptors nih.gov.

Stereochemical Considerations and Enantiomeric Specificity

Stereochemistry can play a significant role in the biological activity of N6-benzyladenosine analogs, particularly when chiral centers are present in the N6-substituent nih.govresearchgate.netbenthamscience.com. Enantiomers, which are stereoisomers that are non-superimposable mirror images, can interact differently with biological targets, leading to variations in potency, efficacy, and selectivity researchgate.netnih.gov.

Studies on chiral N6-benzyladenine derivatives have shown receptor-specific and chirality-dependent activities researchgate.netnih.gov. For example, certain S-enantiomers of N6-(α-methylbenzyl)adenine derivatives have exhibited receptor-specific cytokinin or anticytokinin properties researchgate.netnih.gov. Stereoselectivity has also been demonstrated for N6-arylethyl adenosines at adenosine receptors, where the stereochemistry, steric bulk, and ring constraints highly influenced A3 receptor affinity and efficacy nih.gov. For instance, stereoselectivity in binding was observed for N6-(R-1-phenylethyl)adenosine versus N6-(S-1-phenylethyl)adenosine at the rat A3 receptor nih.gov.

Computational Approaches in N6-Benzyladenosine Analog Design

Computational methods are increasingly employed in the design and optimization of N6-benzyladenosine analogs. These approaches provide valuable insights into the potential interactions between the analogs and their biological targets at the molecular level, guiding the synthesis of promising new compounds mdpi.comnih.govnih.govnih.govresearcher.lifefrontiersin.org.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand within the binding site of a target protein. This helps to understand the potential interactions, such as hydrogen bonding, hydrophobic interactions, and π-cation interactions, that stabilize the ligand-protein complex mdpi.comnih.govnih.govnih.gov. Molecular docking studies with N6-benzyladenosine analogs and enzymes like farnesyl pyrophosphate synthase (FPPS) and Toxoplasma gondii adenosine kinase have provided insights into how different substituents on the N6-benzyl moiety fit into the binding pockets and contribute to binding affinity mdpi.comnih.govnih.govnih.gov. For example, docking calculations have suggested that the para-substituted benzyl ring can engage in cation-π interactions with specific residues in the FPPS binding site mdpi.com.

Molecular dynamics (MD) simulations are complementary to docking studies, providing information about the dynamic behavior and stability of the ligand-protein complex over time researcher.lifemdpi.com. MD simulations can help to assess the stability of the predicted binding poses from docking and to explore conformational changes in both the ligand and the protein upon binding researcher.life. These simulations can offer a more realistic representation of the interactions in a biological environment. Studies have used MD simulations to understand the stability of complexes formed by N6-benzyladenosine analogs with target proteins, observing the root mean square deviation (RMSD) of the complexes to assess their stability researcher.life.

Computational approaches, including docking and dynamics simulations, contribute to the rational design process by allowing researchers to screen potential analogs in silico, predict their binding affinities and modes, and prioritize the synthesis and experimental testing of the most promising candidates mdpi.comnih.govnih.govnih.govresearcher.lifefrontiersin.org. This iterative process of design, synthesis, and testing, informed by computational insights, accelerates the discovery of N6-benzyladenosine analogs with enhanced biological activities.

In Silico Inverse Virtual Screening

In silico inverse virtual screening is a computational technique used to predict potential protein targets for a given small molecule. This approach has been applied in the study of N6-isopentenyladenosine (i6A), a naturally occurring analog of N6-benzyladenosine, to identify its molecular targets. nih.govwikidata.orguni.lu By screening a molecule against a database of protein structures, inverse virtual screening can suggest proteins that are likely to bind to the compound.

In the context of N6-benzyladenosine and its analogs, inverse virtual screening has contributed to identifying enzymes like farnesyl pyrophosphate synthase (FPPS) as potential targets. nih.govwikidata.orguni.lu This computational prediction was subsequently supported by experimental evidence, such as NMR experiments and in vitro enzymatic assays, confirming the interaction and inhibition of FPPS by i6A and certain N6-benzyladenosine derivatives. nih.govuni.lu The identification of FPPS as a target through inverse virtual screening has provided a basis for the rational design of new analogs with enhanced activity against this enzyme, which is relevant in certain cancers. nih.govwikidata.orguni.lu

Development of Improved N6-Benzyladenosine Derivatives with Enhanced Selectivity

The development of improved N6-benzyladenosine derivatives with enhanced selectivity is a primary goal in medicinal chemistry to minimize off-target effects and improve therapeutic efficacy. Through systematic structural modifications guided by SAR and rational design, researchers have successfully developed analogs with increased selectivity for specific biological targets.

For example, modifications to the N6-benzyl group have led to derivatives with enhanced selectivity for the A3 adenosine receptor. The introduction of a 3-iodobenzyl group at the N6 position, combined with a 5'-N-methyluronamide modification, resulted in compounds with high affinity and significant selectivity for the A3 receptor over A1 and A2a subtypes. nih.govnih.gov Further 2-substitution of these N6-(3-iodobenzyl)adenosine-5'-uronamides with groups like chlorine or methylthio has been shown to further enhance selectivity for the A3 receptor. nih.gov

In the context of antiviral activity, fluorination of the benzyl group in N6-benzyladenosine has been explored to improve selectivity against human enterovirus 71. Monofluorination showed antiviral activity but also cytotoxicity, while the incorporation of a second fluorine atom or a trifluoromethyl group significantly improved the selectivity index. nih.govuni.lu The analog N6-(3-trifluoromethylbenzyl)-adenosine demonstrated improved potency and selectivity compared to the parent compound. nih.govnih.gov

Studies targeting enzymes like CamA have shown that modifications to the length and structure of the linker connecting the adenosine core to the phenyl ring can modulate inhibitory potency. Elongating the N6-benzyl moiety to phenylethyl or phenylpropyl groups led to improved CamA inhibitory potency in some cases. americanelements.com

The development of derivatives with enhanced selectivity is an ongoing process that involves iterative cycles of synthesis, biological evaluation, and structural analysis to refine the SAR and inform further rational design efforts. labsolu.cacenmed.comchem960.com

Advanced Analytical and Biophysical Methodologies in N6 Benzyladenosine Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are fundamental for confirming the chemical structure of N6-Benzyladenosine and its analogs. These techniques provide detailed information about the atomic composition, bonding, and spatial arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 195Pt, 15N, STD-NMR)

NMR spectroscopy is a powerful tool for the comprehensive structural characterization of N6-Benzyladenosine derivatives. Multinuclear NMR, including ¹H, ¹³C, ¹⁵N, and ¹⁹⁵Pt NMR, is routinely used to confirm the structure and purity of synthesized compounds. For instance, multinuclear NMR, alongside two-dimensional NMR spectroscopy, has been employed to prove the N7-coordination mode of N6-benzyladenosine derivatives in platinum(II) complexes and confirm their trans-geometry. nih.govnih.govnih.govresearchgate.net ¹H-NMR spectra of fluorinated N6-benzyladenosine analogues show characteristic spin-spin coupling constants between ¹⁹F and ¹H, while ¹³C-NMR spectra reveal couplings between ¹⁹F and ¹³C, confirming the presence and position of fluorine atoms on the phenyl residue. nih.govmdpi.com Chemical shifts in ¹H and ¹³C NMR spectra are reported relative to the residual solvent signals. mdpi.comacs.org ¹³C-NMR data for various N6-substituted adenosine (B11128) derivatives have been reported, showing characteristic signals for different carbon environments within the molecule. mdpi.commdpi.com ¹⁹⁵Pt-NMR spectra are specifically used to study platinum(II) complexes involving N6-benzyladenosine derivatives. nih.govresearchgate.net

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry is essential for determining the molecular weight and elemental composition of N6-Benzyladenosine and its derivatives. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are used to identify synthesized compounds and study their interactions. nih.govresearchgate.net ESI-MS studies have shown that platinum(II) complexes involving N6-benzyladenosine derivatives can interact with L-methionine through a 1:1 exchange mechanism. nih.govresearchgate.net High-resolution mass spectra (HRMS) are registered using ESI to obtain accurate mass measurements, confirming the calculated mass-to-charge ratio ([M + H]⁺ or [M + Na]⁺) for synthesized compounds. nih.govmdpi.com Elemental analysis is also performed to confirm the elemental composition and purity of synthesized N6-benzyladenosine derivatives and their metal complexes. nih.govnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in N6-Benzyladenosine derivatives. IR spectra are used to confirm the structure of synthesized compounds by identifying characteristic absorption bands. nih.govnih.govmdpi.commdpi.com For N6-benzyladenosine derivatives, IR spectra show characteristic bands corresponding to ν(O–H) of the ribose moiety, ν(N–H), and ν(C–H)ar. nih.gov Bands around 3500 cm⁻¹ are characteristic of hydroxyl groups, while bands between 1640 and 1560 cm⁻¹ are indicative of primary amines, and bands around 1500 cm⁻¹ suggest the presence of secondary amines. mdpi.commdpi.com

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are vital for the purification of N6-Benzyladenosine derivatives after synthesis and for assessing their purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Purification

High-Performance Liquid Chromatography (HPLC) is widely used for the purification and purity assessment of N6-Benzyladenosine and its analogs. nih.govresearchgate.net HPLC is employed to purify synthesized compounds, ensuring high purity for subsequent biological evaluations. mdpi.combeilstein-journals.org Purity of synthesized N6-benzyladenosine derivatives is routinely verified by HPLC measurements, often aiming for purities of ≥97.5% or ≥99%. beilstein-journals.orgselleckchem.comnih.govvwr.com HPLC is also used in the identification and quantification of metabolites of N6-benzyladenosine derivatives. researchgate.net Reversed-phase HPLC is a common method for purifying mRNA capped with modified nucleosides like N6-benzyladenosine, and its purity and homogeneity are verified by HPLC. researchgate.net HPLC methods can also be developed for the baseline separation and confirmation of endogenous plant growth regulators, including those related to N6-benzyladenosine. researchgate.net

Biochemical and Cell-Based Assays for Functional Characterization

Biochemical and cell-based assays are essential for evaluating the biological activities and functional properties of N6-Benzyladenosine derivatives. These assays help to understand how these compounds interact with biological targets and exert their effects at the cellular level.

Various in vitro assays are used to compare the biological activity of N6-benzyladenosine derivatives, including cytokinin bioassays (e.g., tobacco callus, wheat leaf senescence, and Amaranthus bioassay) and antiproliferative assays on cancer and normal cell lines. researchgate.netnih.govcapes.gov.brcas.cz While many derivatives show high activity in cytokinin bioassays, their recognition in receptor assays (e.g., Arabidopsis thaliana AHK3 and AHK4 receptor assays) can be significantly lower, suggesting diverse recognition systems. researchgate.netnih.govcapes.gov.brcas.cz Some N6-benzyladenosine derivatives have demonstrated strong cytotoxic activity against various cancer cell lines while being non-cytotoxic to normal cell lines. researchgate.netnih.govcapes.gov.brcas.cz